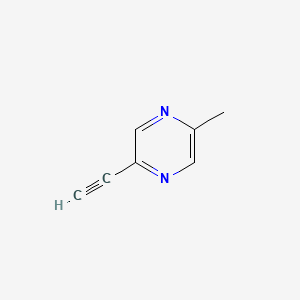

2-Ethynyl-5-methylpyrazine

Description

Properties

IUPAC Name |

2-ethynyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-8-6(2)4-9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCMJRITGMORDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethynyl-5-methylpyrazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines a plausible synthetic methodology based on established organometallic cross-coupling reactions and details the expected analytical characterization of the target molecule. All quantitative data, based on established principles and data from analogous compounds, are summarized in structured tables. Detailed experimental protocols and workflow visualizations are provided to guide researchers in the preparation and analysis of this compound.

Synthesis

The most viable and widely employed method for the synthesis of aryl and heteroaryl alkynes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, a two-step approach is proposed, commencing with the Sonogashira coupling of 2-chloro-5-methylpyrazine with a protected alkyne, followed by a deprotection step.

Proposed Synthetic Pathway

The synthetic route involves the coupling of commercially available 2-chloro-5-methylpyrazine with (trimethylsilyl)acetylene, followed by the removal of the trimethylsilyl (TMS) protecting group to yield the desired product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methylpyrazine (Sonogashira Coupling)

Materials:

-

2-Chloro-5-methylpyrazine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry, inert-atmosphere flask, add 2-chloro-5-methylpyrazine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

To this solution, add triethylamine (2.0 eq) followed by the dropwise addition of (trimethylsilyl)acetylene (1.2 eq).

-

Heat the reaction mixture to 65 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-((trimethylsilyl)ethynyl)-5-methylpyrazine.

Step 2: Synthesis of this compound (Deprotection)

Materials:

-

2-((Trimethylsilyl)ethynyl)-5-methylpyrazine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-5-methylpyrazine (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or sublimation to yield pure this compound.

Characterization

The synthesized this compound should be characterized using a variety of spectroscopic techniques to confirm its identity and purity. The following sections detail the expected analytical data.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a low-melting solid |

| Boiling Point | Not available; likely to be distillable under vacuum |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | s | 1H | H-3 (pyrazine ring) |

| ~8.35 | s | 1H | H-6 (pyrazine ring) |

| ~3.20 | s | 1H | Ethynyl C-H |

| ~2.60 | s | 3H | Methyl C-H |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-5 (pyrazine ring) |

| ~148.0 | C-3 (pyrazine ring) |

| ~143.0 | C-2 (pyrazine ring) |

| ~142.0 | C-6 (pyrazine ring) |

| ~82.0 | Ethynyl C (quaternary) |

| ~79.0 | Ethynyl C-H |

| ~21.0 | Methyl C |

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2110 | Medium, sharp | -C≡C- stretch |

| ~1580, 1480, 1400 | Medium | Pyrazine ring C=N and C=C stretches |

| ~2920 | Weak | C-H stretch (methyl) |

2.2.3. Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 118 | High | [M]⁺ (Molecular ion) |

| 91 | Medium | [M - HCN]⁺ |

| 64 | Medium | [M - 2HCN]⁺ or [C₄H₄N]⁺ |

| 52 | Medium | [C₃H₂N]⁺ |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed two-step synthesis via a Sonogashira coupling followed by deprotection is a robust and well-established method for accessing such compounds. The predicted characterization data offers a reliable reference for researchers to confirm the identity and purity of the synthesized molecule. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating further exploration of the chemical and biological properties of this and similar pyrazine derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Ethynyl-5-methylpyrazine. Due to the limited availability of experimental data for this specific compound, this document focuses on computationally predicted values and outlines established, generic experimental protocols for the determination of these key chemical and physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, materials science, and related scientific fields where pyrazine derivatives are of interest.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and provide a valuable starting point for experimental design and molecular modeling.

| Property | Predicted Value | Method |

| Molecular Formula | C₇H₆N₂ | - |

| Molecular Weight | 118.14 g/mol | - |

| Boiling Point | 185.2 ± 35.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Melting Point | 58 - 63 °C | Estimation based on structure |

| Density | 1.1 ± 0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| pKa | 1.56 ± 0.10 (most basic) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| LogP | 1.35 | ALOGPS 2.1 |

| Water Solubility | 1.95 g/L | ALOGPS 2.1 |

| Vapor Pressure | 0.8 ± 0.4 mmHg at 25°C | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Refractive Index | 1.558 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Polarizability | 12.5 ± 0.5 10⁻²⁴cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Surface Tension | 42.1 ± 7.0 dyne/cm | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Molar Refractivity | 35.0 ± 0.3 cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer or a digital temperature probe, and a magnifying lens for observation.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to allow for uniform heating by convection.

-

Procedure: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.

-

Observation: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Sample Preparation: A known excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, etc.) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For a basic compound like a pyrazine, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low water solubility.

-

Apparatus: A calibrated pH meter with a combination electrode is used to monitor the pH of the solution. The titrant, a standardized solution of a strong acid (e.g., HCl), is added using a burette.

-

Procedure: The solution of the pyrazine derivative is titrated with the strong acid. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the pyrazine has been protonated, which corresponds to the midpoint of the buffer region on the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water, and is an indicator of its lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Preparation: Octan-1-ol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually octan-1-ol). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are allowed to separate. The concentration of the this compound in each phase is then determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Caption: Workflow for Synthesis, Characterization, and Reporting.

Caption: Relationship between Physicochemical Properties and ADME.

In-depth Technical Guide: 2-Ethynyl-5-methylpyrazine (CAS No. 1207627-45-9) - A Compound with Uncharted Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available information on 2-ethynyl-5-methylpyrazine (CAS No. 1207627-45-9), a heterocyclic organic compound. Despite its specific chemical structure, a comprehensive search of publicly accessible scientific literature and chemical databases reveals a significant scarcity of in-depth technical data. This document summarizes the foundational information that has been identified and highlights the areas where further research is critically needed.

Core Properties

At present, detailed experimental data on the physicochemical properties of this compound is limited. The basic molecular information is as follows:

| Property | Value | Source |

| CAS Number | 1207627-45-9 | N/A |

| Molecular Formula | C₇H₆N₂ | N/A |

| Molecular Weight | 118.14 g/mol | N/A |

No experimental data for properties such as melting point, boiling point, density, solubility, or spectral data (NMR, IR, Mass Spectrometry) were found in the public domain.

Synthesis and Experimental Protocols

A generalized conceptual workflow for a potential synthesis is outlined below. This is a theoretical pathway and would require substantial experimental validation.

Caption: A potential, unverified synthetic route to this compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or associated signaling pathways of this compound. However, the broader class of pyrazine and pyridine derivatives are known to exhibit a wide range of biological activities. Based on the activities of structurally related compounds, potential areas for future investigation for this compound could include:

-

Antimicrobial Properties: Many nitrogen-containing heterocyclic compounds have been investigated for their antibacterial and antifungal activities.

-

Anticancer Potential: Pyridine and pyrazine scaffolds are present in numerous molecules with demonstrated antiproliferative effects against various cancer cell lines.

-

Neurological Activity: Certain pyridine derivatives have shown activity as psychotropic agents, including anxiolytic and sedative effects.

The following diagram illustrates a logical workflow for the initial biological screening of this compound, based on the activities of related molecules.

Caption: A logical workflow for the initial biological evaluation of this compound.

Suppliers

A limited number of chemical suppliers list CAS number 1207627-45-9 in their catalogs. Researchers interested in obtaining this compound should contact these vendors directly to inquire about availability, purity, and any available technical data.

-

BLD Pharm

-

Chemsrc

It is important to note that the presence of a compound in a supplier's catalog does not guarantee its availability or provide extensive characterization data.

Conclusion and Future Outlook

This compound represents a molecule with a significant lack of characterization in the public scientific domain. While its basic molecular formula and weight are known, there is a clear absence of in-depth data regarding its physicochemical properties, established synthetic protocols, and biological activities. The information on related pyrazine and pyridine derivatives suggests that this compound could be a candidate for investigation in various fields of drug discovery. This guide serves as a call to the scientific community to explore the potential of this understudied molecule, with the understanding that any investigation will require foundational research to establish its basic properties and biological profile.

Quantum Chemical Calculations for 2-Ethynyl-5-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2-Ethynyl-5-methylpyrazine. This pyrazine derivative holds potential interest in medicinal chemistry and materials science, and understanding its electronic and structural properties through computational methods is a crucial step in its evaluation. This document outlines the standard computational protocols, data interpretation, and visualization of results pertinent to a thorough quantum chemical study.

Introduction to Computational Analysis of Pyrazine Derivatives

Pyrazine and its derivatives are a class of heterocyclic compounds recognized for their diverse applications, ranging from flavor chemistry to pharmaceuticals.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of these compounds at the atomic level.[2] These computational methods allow for the prediction of a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics, which are critical for understanding the reactivity and potential biological activity of molecules like this compound.[3]

Experimental Protocols: A Computational Approach

The following sections detail a typical workflow for the quantum chemical analysis of this compound.

Molecular Structure Optimization

The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure Input: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor and builder.

-

Computational Method: The geometry optimization is typically performed using Density Functional Theory (DFT) with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4][5]

-

Basis Set Selection: A common and effective basis set for molecules of this size is the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.

-

Solvation Model: To simulate a more realistic biological environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed, with water or another relevant solvent selected.[4]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).[6]

Electronic Properties Calculation

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

Protocol:

-

Method and Basis Set: The same DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) used for geometry optimization are typically employed for consistency.

-

Key Properties to Calculate:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

-

Dipole Moment: The total dipole moment of the molecule is calculated to understand its polarity.

-

Spectroscopic Properties Simulation

Quantum chemical calculations can predict various spectra, which can be compared with experimental data for validation.

Protocol:

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[4]

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the 1H and 13C NMR chemical shifts can be predicted.

Data Presentation

The quantitative results from these calculations are best presented in structured tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C2-C3 | Value |

| C5-C6 | Value | |

| N1-C2 | Value | |

| N4-C3 | Value | |

| C2-C7 (Ethynyl) | Value | |

| C7-C8 (Ethynyl) | Value | |

| C5-C9 (Methyl) | Value | |

| Bond Angles | N1-C2-C3 | Value |

| C2-C3-N4 | Value | |

| C3-N4-C5 | Value | |

| N4-C5-C6 | Value | |

| C5-C6-N1 | Value | |

| C6-N1-C2 | Value | |

| C3-C2-C7 | Value | |

| C6-C5-C9 | Value | |

| Dihedral Angles | N1-C2-C3-N4 | Value |

| C2-C3-N4-C5 | Value |

(Note: The values in this table are placeholders and would be populated with the output from the geometry optimization calculation.)

Table 2: Calculated Electronic and Spectroscopic Properties of this compound

| Property | Calculated Value | Units |

| Electronic Properties | ||

| Energy of HOMO | Value | eV |

| Energy of LUMO | Value | eV |

| HOMO-LUMO Energy Gap | Value | eV |

| Total Dipole Moment | Value | Debye |

| Spectroscopic Properties | ||

| Main Vibrational Frequencies | Value, Value, ... | cm⁻¹ |

| Maximum Absorption Wavelength (λmax) | Value | nm |

| Key ¹H NMR Chemical Shifts | Value, Value, ... | ppm |

| Key ¹³C NMR Chemical Shifts | Value, Value, ... | ppm |

(Note: The values in this table are placeholders and would be populated with the output from the respective calculations.)

Visualization of Results

Visual representations are essential for interpreting the complex data generated from quantum chemical calculations.

Workflow for Quantum Chemical Analysis

The overall process of a computational study can be visualized as a workflow diagram.

Relationship Between Molecular Properties and Potential Applications

The calculated properties can be linked to the potential applications of the molecule.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental route to understanding the fundamental properties of this compound. By employing methods such as DFT and TD-DFT, researchers can gain valuable insights into its geometry, electronic structure, and spectroscopic characteristics. This theoretical data is invaluable for guiding further experimental work, including synthesis, and for assessing its potential in drug development and materials science. The systematic approach outlined in this guide provides a robust framework for the computational characterization of this and other novel pyrazine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Prospective Thermal Stability and Decomposition of 2-Ethynyl-5-methylpyrazine

Introduction

2-Ethynyl-5-methylpyrazine is a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals due to its unique structural features, which may impart specific chemical and thermal properties. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in various fields, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the methodologies that would be employed to investigate the thermal behavior of this compound, based on established analytical techniques and findings from related pyrazine derivatives. While specific experimental data for this compound is not currently available in published literature, this document will serve as a detailed framework for such an investigation.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of this compound would be systematically evaluated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, and an oxidative atmosphere, like air, to assess oxidative stability.

-

The instrument continuously records the mass of the sample as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), which helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.[1][2]

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow against temperature, with endothermic events (like melting and decomposition) and exothermic events (like crystallization) appearing as peaks.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC/MS) system.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) in a controlled atmosphere (e.g., inert helium).

-

The decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra allow for the identification of the individual decomposition products by comparing them to spectral libraries.

Hypothetical Data Presentation

The quantitative data obtained from these analyses would be summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical Thermal Decomposition Data for this compound from TGA

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | 220 °C | 210 °C |

| Peak Decomposition Temperature (Tpeak) | 245 °C | 235 °C |

| Final Decomposition Temperature (Tfinal) | 350 °C | 330 °C |

| Residual Mass at 600 °C | 5% | 2% |

Table 2: Hypothetical Thermal Transition Data for this compound from DSC

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 85.2 | 88.5 | 110.4 |

| Decomposition | 218.5 | 242.1 | -450.7 (exothermic) |

Visualizations

Experimental Workflow

The logical flow of the experimental investigation can be visualized as follows:

Hypothetical Decomposition Pathway

Based on the chemistry of pyrazine and ethynyl groups, a hypothetical decomposition pathway can be proposed. The initial steps would likely involve the cleavage of the weaker bonds in the molecule.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is not yet available, this guide outlines a robust and comprehensive approach for its investigation. By employing standard thermoanalytical techniques such as TGA, DSC, and Py-GC/MS, researchers can systematically characterize its thermal properties. The resulting data on decomposition temperatures, thermal transitions, and decomposition products will be invaluable for ensuring the safe handling and effective application of this compound in drug development and other scientific endeavors. The methodologies and hypothetical data presented herein provide a clear roadmap for future research in this area.

References

Solubility of 2-Ethynyl-5-methylpyrazine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethynyl-5-methylpyrazine, a heterocyclic aromatic compound of interest in pharmaceutical and materials science research. Due to the limited availability of public data, this document presents a predictive solubility profile in a range of common organic solvents, based on the general behavior of pyrazine derivatives. Detailed experimental protocols for determining equilibrium solubility via the shake-flask method are provided, alongside a representative synthetic pathway for the target compound. This guide aims to equip researchers with the foundational knowledge and methodologies required for the effective handling and application of this compound.

Introduction

This compound is a substituted pyrazine ring system featuring a reactive ethynyl group. Pyrazine derivatives are known for their diverse applications, ranging from flavor and fragrance agents to key scaffolds in medicinal chemistry. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in various research and development settings. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing analytical methods, and formulating delivery systems. Pyrazine itself is moderately soluble in water and generally exhibits good solubility in organic solvents such as alcohols and ether.[1] The introduction of a methyl group and an ethynyl group is expected to influence its polarity and, consequently, its solubility profile.

Predicted Solubility Data

Table 1: Predicted Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Classification | Predicted Solubility (g/L) |

| Hexane | Non-polar | < 1 |

| Toluene | Non-polar Aromatic | ~ 50-100 |

| Dichloromethane | Polar Aprotic | > 200 |

| Ethyl Acetate | Polar Aprotic | ~ 150-200 |

| Acetone | Polar Aprotic | > 200 |

| Isopropanol | Polar Protic | ~ 100-150 |

| Ethanol | Polar Protic | ~ 150-200 |

| Methanol | Polar Protic | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |

| Water | Polar Protic | ~ 5-10 |

Experimental Protocol for Solubility Determination

The following section details a standard and reliable methodology for the experimental determination of the equilibrium solubility of this compound in an organic solvent. The shake-flask method is a widely recognized and recommended procedure for obtaining accurate solubility data.[2]

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the chosen solvent. This is achieved by agitating an excess amount of the solid compound in the solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[3] The concentration of the dissolved compound in the supernatant is then measured, typically using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Analytical column (for HPLC)

-

Mobile phase (for HPLC)

Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.[2]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: If necessary, dilute the filtered saturated solution with the solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the prepared standard solutions and the sample solutions using a validated analytical method (e.g., HPLC-UV).

-

Quantification: Determine the concentration of this compound in the saturated solution by comparing the analytical response to the calibration curve.

Data Analysis

The equilibrium solubility is reported as the average concentration from the samples taken after the system has reached a steady state. Results are typically expressed in units of g/L, mg/mL, or mol/L.

Representative Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organometallic cross-coupling reactions. A common and effective method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira coupling.

Proposed Synthetic Route

The synthesis would likely start from a halogenated precursor, such as 2-chloro-5-methylpyrazine or 2-bromo-5-methylpyrazine. This precursor would then be coupled with a protected acetylene source, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. The subsequent deprotection of the silyl group would yield the desired this compound.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Proposed Synthetic Pathway for this compound

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While experimentally determined quantitative data is currently lacking in the literature, the provided predictive data offers a useful starting point for solvent selection. The detailed experimental protocol for the shake-flask method empowers researchers to accurately determine the solubility of this compound in their specific solvent systems. Furthermore, the proposed synthetic pathway offers a viable route for the preparation of this compound, enabling further research into its properties and applications. It is anticipated that this guide will serve as a valuable resource for scientists and professionals working with this promising heterocyclic compound.

References

A Technical Review of Pyrazine-Containing Bioactive Molecules: Synthesis, Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The pyrazine ring is a key structural component in numerous natural products and clinically approved drugs, underscoring its importance in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyrazine-containing bioactive molecules, with a focus on quantitative data and detailed experimental protocols.

Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have shown significant promise as anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[2][3][4] Their mechanisms of action are diverse, often involving the targeted inhibition of key cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

A primary mode of action for many anticancer pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[5] Dysregulation of kinase signaling is a hallmark of many cancers. Several pyrazine-based compounds have been developed as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR pathway.[5][6] For instance, pyrazino[2,3-b]pyrazine-2-one derivatives have been identified as potent mTOR kinase inhibitors.[5]

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a common feature in many human cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins like Akt and PDK1 to the cell membrane, leading to the phosphorylation and activation of Akt.[2] Activated Akt then phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[8] Pyrazine-based inhibitors can intervene at various points in this cascade, disrupting the downstream signaling required for tumor progression.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine-based molecules.

Quantitative Data on Anticancer Activity

The efficacy of pyrazine derivatives as anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative | A549 (Lung) | 0.98 ± 0.08 | [9] |

| Pyrazolo[3,4-d]pyrimidine derivative | MCF-7 (Breast) | 1.05 ± 0.17 | [9] |

| Pyrazolo[3,4-d]pyrimidine derivative | HeLa (Cervical) | 1.28 ± 0.25 | [9] |

| Imidazo[1,2-a]pyrazine derivative (12b) | Hep-2 (Laryngeal) | 11 | [10] |

| Imidazo[1,2-a]pyrazine derivative (12b) | HepG2 (Liver) | 13 | [10] |

| Imidazo[1,2-a]pyrazine derivative (12b) | MCF-7 (Breast) | 11 | [10] |

| Indenoquinoxaline/pyrazine derivative (11) | MCF-7 (Breast) | 5.4 | [11] |

| Indenoquinoxaline/pyrazine derivative (11) | A549 (Lung) | 4.3 | [11] |

| Pyrrolo[2,3-b]pyrazine derivatives (17-21) | MK12 (Colon) | Single-digit nM | [5] |

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine-containing compounds have also demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. Their development is crucial in the face of rising antimicrobial resistance.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Pyrazine-2-carboxylic acid derivative (P4) | C. albicans | 3.125 | [12] |

| Pyrazine-2-carboxylic acid derivative (P10) | C. albicans | 3.125 | [12] |

| Pyrazine-2-carboxylic acid derivative (P9) | P. aeruginosa | 25 | [12] |

| Pyrazine-2-carboxylic acid derivative (P4) | E. coli | 50 | [12] |

| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | 16 | [13] |

| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | 32 | [13] |

| Pyrazoline derivative (22) | E. faecalis | 32 | [14] |

| Pyrazoline derivative (5) | S. aureus | 64 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Workflow for Biological Evaluation of Bioactive Molecules

The general workflow for screening and evaluating the biological activity of newly synthesized pyrazine compounds typically involves a multi-step process, starting with cytotoxicity screening, followed by more specific assays to determine the mechanism of action.

Caption: A general experimental workflow for the biological evaluation of pyrazine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[15]

-

Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the pyrazine test compound to the wells. Incubate for a further 24-48 hours.[11][15]

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan precipitate.[15]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazine test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well, ensuring a consistent final inoculum concentration. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Synthesis of Key Pyrazine Intermediates

The synthesis of bioactive pyrazine derivatives often relies on the availability of versatile starting materials. Pyrazine-2-carboxylic acid and its derivatives are common precursors.

Synthesis of 6-Chloropyrazine-2-carboxylic Acid Derivatives

Reaction: Condensation of 6-chloropyrazine-2-carboxylic acid with various amines.

Protocol:

-

Activation of Carboxylic Acid: 6-chloropyrazinoic acid is reacted with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to form the more reactive acyl chloride intermediate.[16]

-

Amide Formation: The resulting acyl chloride is then treated with a desired amine (e.g., a substituted aniline or an alkylamine) in the presence of a base to yield the corresponding 6-chloropyrazine-2-carboxamide derivative.[16] The reaction is typically carried out in an anhydrous solvent like dichloromethane.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound.

Conclusion and Future Outlook

The pyrazine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The diverse pharmacological activities, including potent anticancer and antimicrobial effects, highlight the therapeutic potential of this class of compounds. The ability of pyrazine derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR pathway, provides a clear rationale for their development as targeted therapies. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth investigations into their mechanisms of action to identify novel biological targets and overcome challenges such as drug resistance. The combination of rational drug design, robust synthetic methodologies, and comprehensive biological evaluation will be crucial in translating the promise of pyrazine-containing molecules into effective clinical therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rjpbcs.com [rjpbcs.com]

- 13. mdpi.com [mdpi.com]

- 14. turkjps.org [turkjps.org]

- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activities of Ethynylpyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of ethynylpyrazine derivatives. This class of compounds, characterized by a pyrazine ring functionalized with an ethynyl group, has garnered interest in medicinal chemistry due to its structural resemblance to known bioactive molecules and its potential to interact with a variety of biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction to Ethynylpyrazine Derivatives

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The incorporation of an ethynyl (-C≡CH) group onto the pyrazine ring introduces rigidity and linearity to the molecule, which can influence its binding affinity and selectivity for various biological targets. The triple bond can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's active site. Furthermore, the ethynyl group serves as a versatile synthetic handle for further molecular elaboration through reactions like the Sonogashira coupling, allowing for the creation of diverse chemical libraries.

Synthesis of Ethynylpyrazine Derivatives

The primary method for the synthesis of ethynylpyrazine derivatives is the Sonogashira cross-coupling reaction . This versatile and widely used reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

General Experimental Protocol: Sonogashira Coupling

Objective: To synthesize an ethynylpyrazine derivative by coupling a halo-pyrazine with a terminal alkyne.

Materials:

-

Halo-pyrazine (e.g., 2-iodopyrazine)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., copper(I) iodide, CuI)

-

Base (e.g., triethylamine, Et₃N, or diisopropylamine, i-Pr₂NH)

-

Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the halo-pyrazine (1.0 equivalent), the palladium catalyst (e.g., 0.02-0.05 equivalents), and the copper(I) iodide (e.g., 0.04-0.10 equivalents).

-

Add the anhydrous and degassed solvent to dissolve the solids.

-

Add the terminal alkyne (1.1-1.5 equivalents) followed by the base (2-5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 65 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous solution to remove the base and other water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired ethynylpyrazine derivative.

Sonogashira coupling for ethynylpyrazine synthesis.

Potential Biological Activities and Quantitative Data

While extensive research on the biological activities of ethynylpyrazine derivatives is still emerging, preliminary studies and the activities of structurally related compounds suggest potential in several therapeutic areas. The following sections summarize the available quantitative data.

Anticancer Activity

Pyrazine derivatives have shown significant potential as anticancer agents. The introduction of an ethynyl group can enhance this activity by providing a rigid scaffold for optimal interaction with biological targets.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyrazine derivative (12b) | Hep-2 | 11 | [3][4] |

| Imidazo[1,2-a]pyrazine derivative (12b) | HepG2 | 13 | [3][4] |

| Imidazo[1,2-a]pyrazine derivative (12b) | MCF-7 | 11 | [3][4] |

| Imidazo[1,2-a]pyrazine derivative (12b) | A375 | 11 | [3][4] |

| Pyrazoline derivative (b17) | HepG-2 | 3.57 | [5] |

Antimicrobial Activity

The pyrazine nucleus is present in several compounds with antimicrobial properties. The ethynyl functionalization offers a route to novel antimicrobial agents.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | [6] |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | [6] |

| Imidazo[4,5-b]pyridine derivative | S. aureus, E. coli, etc. | 0.11–23.45 | [7] |

| Pyridine triazole derivative | Various bacteria | 2.18–3.08 | [8] |

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. Pyrazine-based compounds have been developed as potent kinase inhibitors.

| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |

| Pyrazolo[1,5-a]pyrazine derivative (34) | JAK1 | 3 | [9] |

| Pyrazolo[1,5-a]pyrazine derivative (34) | JAK2 | 8.5 | [9] |

| Pyrazolo[1,5-a]pyrazine derivative (34) | TYK2 | 7.7 | [9] |

| Imidazo[4,5-b]pyrazine derivatives (17-21) | TRK isoforms | 0.22 - 7.68 | [9] |

Receptor Antagonist Activity

Ethynyl-substituted heterocyclic compounds have shown potent activity as receptor antagonists. For instance, ethynylpyridine derivatives are known antagonists of the metabotropic glutamate receptor 5 (mGluR5). While specific data for ethynylpyrazines is limited, related triazolopyrazine alkyne derivatives have been identified as A₂A adenosine receptor antagonists.[10][11]

| Compound Class | Receptor Target | Activity | Reference |

| Triazolopyrazine alkyne derivatives | Adenosine A₂A | Potent antagonists | [10][11] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ethynylpyrazine derivatives on cancer cell lines and calculate the IC₅₀ value.[12][13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Ethynylpyrazine derivative (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ethynylpyrazine derivative in culture medium and add them to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for an MTT cytotoxicity assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of an ethynylpyrazine derivative against a specific microorganism.[17][18][19][20][21]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Ethynylpyrazine derivative (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism in the broth medium to a specific optical density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the ethynylpyrazine derivative in the 96-well plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Workflow for a broth microdilution MIC assay.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of an ethynylpyrazine derivative against a specific protein kinase.[22][23][24][25][26]

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Ethynylpyrazine derivative

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Luminometer or appropriate plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the ethynylpyrazine derivative.

-

Kinase Reaction: In a multi-well plate, combine the kinase enzyme and the test compound and incubate briefly to allow for binding.

-

Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction for a specific time at an optimal temperature to allow for substrate phosphorylation.

-

Stop Reaction and Detect Signal: Stop the kinase reaction and add the detection reagent. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) and plot it against the inhibitor concentration to determine the IC₅₀ value.

Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of an ethynylpyrazine derivative for a specific receptor.[27][28][29][30][31]

Materials:

-

Cell membranes or purified receptor

-

Radiolabeled ligand with known affinity for the receptor

-

Ethynylpyrazine derivative (unlabeled competitor)

-

Assay buffer

-

Filtration apparatus or scintillation proximity assay (SPA) beads

-

Scintillation counter

Procedure:

-

Reaction Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the ethynylpyrazine derivative.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through a filter that retains the receptor-ligand complex or by using SPA beads that emit light when the radioligand is bound.

-

Quantification: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

Based on the known biological activities of pyrazine and related heterocyclic compounds, ethynylpyrazine derivatives may modulate several key cellular signaling pathways implicated in cancer and other diseases.[32][33][34][35][36]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many anticancer agents target components of this pathway.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.

-

JAK/STAT Pathway: This pathway is critical for cytokine signaling and is involved in inflammation and cancer.

Potential signaling pathways targeted by ethynylpyrazines.

Conclusion

Ethynylpyrazine derivatives represent a promising class of compounds with the potential for a wide range of biological activities. Their synthetic tractability, coupled with the diverse biological roles of the pyrazine scaffold, makes them attractive candidates for drug discovery and development. This technical guide has provided an overview of their synthesis, potential biological targets, and the experimental methodologies used for their evaluation. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this intriguing class of molecules.

References

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT (Assay protocol [protocols.io]

- 16. atcc.org [atcc.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. protocols.io [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. caymanchem.com [caymanchem.com]

- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. assayquant.com [assayquant.com]

- 27. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Receptor-Ligand Binding Assays [labome.com]

- 30. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. revvity.com [revvity.com]

- 32. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 35. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethynyl-5-methylpyrazine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4] The resulting triazole ring is a valuable scaffold in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding.[1][5]

Pyrazine derivatives are prevalent in numerous biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities.[6][7] The incorporation of a pyrazine moiety into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties. 2-Ethynyl-5-methylpyrazine is a key building block that combines the click-reactive ethynyl group with the pharmaceutically relevant methylpyrazine scaffold. This allows for the straightforward synthesis of novel pyrazine-containing triazoles, which are promising candidates for drug discovery and development programs.[1]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in CuAAC reactions, enabling the creation of diverse molecular entities for screening and optimization in drug discovery pipelines.

Synthesis of this compound

A common and effective method for the synthesis of terminal alkynes such as this compound is the Sonogashira coupling reaction.[8] This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] For the synthesis of this compound, a suitable starting material would be a 2-halo-5-methylpyrazine (e.g., 2-iodo-5-methylpyrazine or 2-bromo-5-methylpyrazine) and a protected acetylene source like trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates and scales.

Materials:

-

2-Iodo-5-methylpyrazine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry, argon-purged flask, add 2-iodo-5-methylpyrazine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

-

Add anhydrous tetrahydrofuran and triethylamine (2.0 equiv).

-

To this stirred mixture, add trimethylsilylacetylene (1.2 equiv) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-((trimethylsilyl)ethynyl)-5-methylpyrazine.

-

Dissolve the purified intermediate in THF and cool to 0 °C.

-

Add tetrabutylammonium fluoride solution (1 M in THF, 1.1 equiv) dropwise.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The following protocol details a general procedure for the CuAAC reaction between this compound and a generic organic azide.

Experimental Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

-

This compound (1.0 equiv)

-

Organic Azide (e.g., Benzyl Azide) (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

-

Sodium ascorbate (0.05-0.10 equiv)

-

Solvent system (e.g., tert-butanol/water (1:1), DMF, or THF/water)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.05-0.10 equiv).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure 1-(substituted)-4-(5-methylpyrazin-2-yl)-1H-1,2,3-triazole.

Data Presentation

| Component | Role | Typical Molar Equivalents | Typical Concentration |

| This compound | Alkyne Substrate | 1.0 | 0.1 - 1.0 M |